molecular formula C18H16N2O3 B2550207 (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide CAS No. 300839-33-2

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2550207
CAS No.: 300839-33-2
M. Wt: 308.337
InChI Key: JRIHRMPRETVSEF-UVTDQMKNSA-N
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Description

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Synthesis and Corrosion Inhibition for Copper : Research has demonstrated the effectiveness of certain acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. These compounds, including similar derivatives to the specified chemical, showed mixed-type inhibition properties, significantly reducing the corrosion rate of copper in acidic environments. The study utilized techniques like Fourier-transform infrared spectroscopy (FTIR) and electrochemical methods to characterize the compounds and evaluate their corrosion inhibition performance (Abu-Rayyan et al., 2022).

Optical Properties

Mechanofluorochromic Properties : Another study focused on the optical properties of acrylamide derivatives, noting how their distinct stacking modes influenced their luminescence. These compounds, including structures similar to "(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide," exhibited significant shifts in emission peaks under mechanical grinding, demonstrating potential for applications in mechanofluorochromic materials (Song et al., 2015).

Cytotoxicity and Chemical Synthesis

Cytotoxicity and New Derivatives Synthesis : A study on the synthesis of new derivatives, including pyrazole and pyrazolopyrimidine compounds from acrylamide derivatives, evaluated their cytotoxic activity against certain carcinoma cells. This work highlights the potential of acrylamide derivatives in developing compounds with biological activity (Hassan et al., 2014).

Molecular Rearrangements

Chemical Rearrangements : Investigations into the chemical behavior of acrylamide derivatives have shown interesting rearrangement reactions, offering insights into their reactivity and potential for creating novel chemical structures (Yokoyama et al., 1985).

Herbicidal Activity

Herbicidal Applications : Acrylamide derivatives have been synthesized for their herbicidal activity, demonstrating the versatility of these compounds in agricultural applications. The research identified derivatives with significant herbicidal efficacy, opening avenues for new herbicide development (Wang et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and determining its physical and chemical properties in more detail .

Properties

IUPAC Name

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-8-6-13(7-9-16)10-14(12-19)18(21)20-15-4-3-5-17(11-15)23-2/h3-11H,1-2H3,(H,20,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIHRMPRETVSEF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.